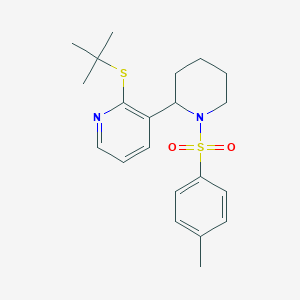
1-Piperazinebutanamine, 4-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinebutanamine, 4-(3-methylphenyl)- is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.38 It is known for its unique structure, which includes a piperazine ring and a butanamine chain attached to a 3-methylphenyl group
Preparation Methods
The synthesis of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves several steps. One common synthetic route includes the reaction of piperazine with 4-chlorobutanamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions typically involve the use of palladium catalysts and an inert atmosphere to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Piperazinebutanamine, 4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanamine chain, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Piperazinebutanamine, 4-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Piperazinebutanamine, 4-(3-methylphenyl)- can be compared with other similar compounds, such as:
1-Piperazineethanamine, 4-(3-methylphenyl)-: This compound has a shorter ethanamine chain, which may result in different chemical and biological properties.
1-Piperazinepropanamine, 4-(3-methylphenyl)-: With a propanamine chain, this compound may exhibit intermediate properties between the ethanamine and butanamine derivatives.
1-Piperazinebutanamine, 4-(4-methylphenyl)-: The position of the methyl group on the phenyl ring can significantly impact the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-(3-methylphenyl)-1-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-13-4-2-5-14(12-13)6-3-7-15(16)18-10-8-17-9-11-18/h2,4-5,12,15,17H,3,6-11,16H2,1H3 |
InChI Key |
FFNUVZUOCAJMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)


![(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)






![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)
